4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride

Description

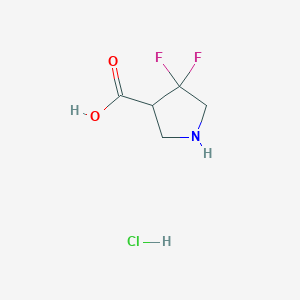

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₇ClF₂NO₂ and a molecular weight of 194.57 g/mol . The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. It is primarily used in research settings for drug discovery, particularly in the development of protease inhibitors or receptor ligands .

Properties

IUPAC Name |

4,4-difluoropyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2-8-1-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSUBTKTJGVHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779788-81-6 | |

| Record name | 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives .

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride and analogous compounds:

Key Observations:

Fluorination Patterns: The target compound’s 4,4-difluoro substitution on the pyrrolidine ring increases electronegativity and rigidity compared to non-fluorinated analogs. This contrasts with Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride, which has a larger piperidine ring and an ester group, reducing polarity .

Functional Groups :

- Carboxylic acid groups (as in the target compound) improve aqueous solubility and enable salt formation, whereas ester derivatives (e.g., ethyl ester in ) are more lipophilic and serve as prodrugs or intermediates.

- The 3,3-dimethyl substitution in adds steric hindrance, which may influence binding affinity in enzyme-targeted applications.

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight (194.57 g/mol), favoring better diffusion in biological systems. Higher molecular weights in analogs (e.g., 295.69 g/mol in ) may limit membrane permeability.

- Solubility data are sparse, but the hydrochloride salt form generally enhances aqueous solubility compared to free bases.

Research and Application Insights

- Drug Discovery : Fluorinated pyrrolidines like the target compound are widely used to modulate drug metabolism. For example, fluorine atoms resist oxidative degradation, extending half-life in vivo .

- Synthetic Utility : Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride is a precursor for further functionalization, whereas the dimethyl variant is tailored for stereospecific interactions.

- Safety Considerations: Limited safety data are available for the target compound, but analogs like (3R,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride are labeled for research use only, emphasizing stringent handling protocols .

Biological Activity

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is CHFNO·HCl. Its structural characteristics contribute to its unique biological properties:

- Fluorination : The fluorine atoms increase lipophilicity and may enhance binding affinity to target proteins.

- Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions with biological targets.

The biological activity of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could lead to modulation of various biochemical pathways.

- Receptor Modulation : Its binding affinity may influence receptor signaling pathways, potentially affecting cellular responses.

Biological Activity Overview

Research indicates that 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial effects, making it a candidate for further pharmaceutical development.

- Enzyme Interactions : It has been employed in studies to understand enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to certain enzymes.

- Therapeutic Potential : Investigations into its use as a lead compound for drug development are ongoing, particularly in the design of enzyme inhibitors and receptor modulators.

Case Studies

Several studies have explored the biological effects of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride:

- A study focused on the compound's role in targeting fibroblast activation protein (FAP) demonstrated its potential in radioligand therapy, where it was used in conjunction with radiolabeled compounds to treat tumors effectively .

- Another investigation highlighted the compound's selectivity in inhibiting specific protein kinases, suggesting its application in cancer treatment by modulating signaling pathways involved in tumor growth .

Data Tables

The following table summarizes key findings from research on the biological activity of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride:

Q & A

Q. What are the recommended analytical methods for quantifying 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride in synthetic mixtures?

Methodological Answer:

- HPLC with UV Detection : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at 1 mL·min⁻¹. Calibrate at 207 nm for optimal sensitivity .

- Validation : Ensure linearity (1–10 μg·mL⁻¹ range), recovery (>99%), and precision (RSD <1.5%) using spiked samples. Cross-validate with LCMS for structural confirmation (e.g., ESI-MS for molecular ion peaks) .

Q. How can researchers confirm the structural integrity of 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze , , and NMR spectra to verify fluorine substitution patterns and pyrrolidine ring conformation. Compare chemical shifts to analogous compounds (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .

- Elemental Analysis : Confirm stoichiometry of fluorine and chloride via combustion analysis or ion chromatography.

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture due to hygroscopic hydrochloride salts. Monitor degradation via periodic HPLC purity checks (target >95%) .

Advanced Research Questions

Q. How can supramolecular interactions of 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride be studied crystallographically?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Co-crystallize with counterions (e.g., trifluoroacetate) to stabilize lattice structures. Use Cambridge Structural Database (CSD) surveys to identify analogous pyridinium salts for hydrogen-bonding comparisons .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states under controlled atmospheres .

Q. What strategies resolve contradictions in purity data between NMR and LCMS analyses?

Methodological Answer:

- Impurity Profiling : Use preparative HPLC to isolate minor peaks and characterize via high-resolution MS/MS. For example, residual solvents or byproducts (e.g., dehalogenated intermediates) may explain discrepancies .

- Quantitative NMR : Normalize against an internal standard (e.g., trifluoroacetic acid) for direct molar quantification, bypassing ionization biases in LCMS .

Q. How can reaction mechanisms for fluorinated pyrrolidine synthesis be elucidated?

Methodological Answer:

Q. What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against proline-specific enzymes (e.g., prolyl hydroxylases) using fluorogenic substrates. Adjust buffer pH to stabilize the zwitterionic form of the carboxylic acid group .

- Cell Permeability Studies : Use Caco-2 monolayers with LCMS quantification to assess passive diffusion vs. active transport .

Method Optimization and Data Analysis

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.